1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine
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Overview
Description
1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound is characterized by a fused bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with a methyl group and an amine group attached to the tetrahydroindazole core .
Preparation Methods
The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine can be achieved through various synthetic routes. One common method involves the reaction of a substituted hydrazine with a suitable ketone or aldehyde, followed by cyclization to form the indazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-amine can be compared with other similar compounds, such as:
1-phenyl-4,5,6,7-tetrahydro-1H-indazole: Known for its anti-inflammatory properties.
2-methyl-4,5,6,7-tetrahydro-1H-indazole: Studied for its antimicrobial activity.
3-phenyl-4,5,6,7-tetrahydro-1H-indazole: Investigated for its anticancer potential.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
CAS No. |
1481412-37-6 |
---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
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